

# (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid chemical structure

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## Compound of Interest

Compound Name: (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

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## An In-depth Technical Guide to (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development and materials science. It details the compound's chemical structure, physicochemical properties, significant applications, and relevant experimental protocols.

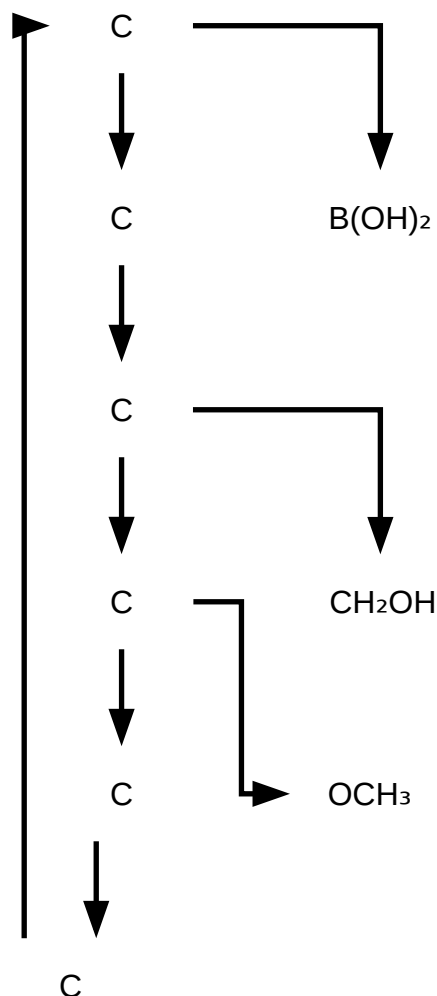
## Chemical Identity and Structure

**(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid** is an organic compound featuring a phenylboronic acid core substituted with both a hydroxymethyl and a methoxy group.[1][2] This unique combination of functional groups enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis.[2]

### Chemical Identifiers:

- IUPAC Name: [3-(hydroxymethyl)-4-methoxyphenyl]boronic acid[1]
- CAS Number: 908142-03-0[1][3][4]
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub>[1][4]
- SMILES: B(C1=CC(=C(C=C1)OC)CO)(O)O[1]

## Chemical Structure of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid



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Caption: 2D representation of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**.

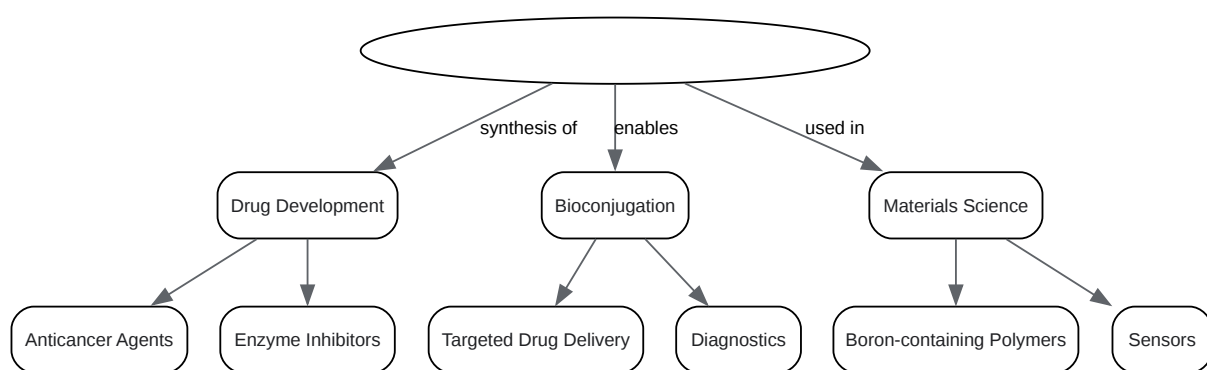
## Physicochemical Properties

The physical and chemical properties of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid** are summarized in the table below. These characteristics are essential for determining appropriate storage, handling, and reaction conditions.

Property	Value	Reference
Molecular Weight	181.98 g/mol	[1][3][4]
Appearance	Off-white powder	[5][6]
Boiling Point (Predicted)	396.4 ± 52.0 °C	[4][5][6]
Density (Predicted)	1.27 g/cm <sup>3</sup>	[4][6]
pKa (Predicted)	8.68 ± 0.10	[4][6]
Water Solubility	Slightly soluble in water	[4][5][6]
Storage Temperature	2-8°C under inert gas	[6]

## Applications in Research and Development

**(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** is a key building block in several areas of chemical research due to its versatile reactivity.[2][7] Its primary applications lie in drug discovery, bioconjugation, and materials science.[2] The boronic acid functional group is particularly useful for forming stable complexes with diols and participating in palladium-catalyzed cross-coupling reactions.[2][8]



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Caption: Key application areas of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**.

- **Drug Development:** This compound is instrumental in the synthesis of boron-containing pharmaceuticals.<sup>[2]</sup> Boronic acids have gained significant attention in medicinal chemistry, with several approved drugs incorporating this moiety, as it can enhance potency and improve pharmacokinetic profiles.<sup>[9]</sup> Researchers have utilized **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** in the preparation of potential anticancer agents and various enzyme inhibitors.<sup>[2]</sup>
- **Bioconjugation:** The boronic acid group can selectively bind to diols present in biomolecules. This property is leveraged to create targeted drug delivery systems and diagnostic tools.<sup>[2]</sup>
- **Materials Science:** In materials science, it serves as a monomer or cross-linking agent in the development of advanced materials such as boron-containing polymers and sensors.<sup>[2]</sup>

## Experimental Protocols

The utility of **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.

### General Protocol for Suzuki-Miyaura Coupling

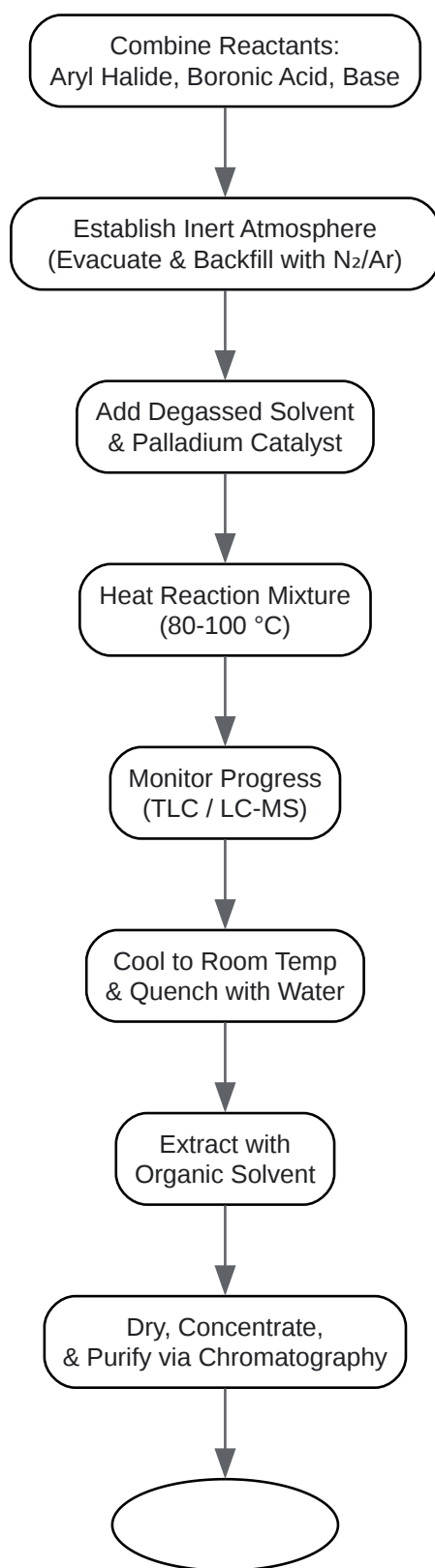
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.<sup>[8][10][11]</sup> It is widely favored for its mild conditions and tolerance of various functional groups.<sup>[10]</sup>

Materials:

- **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** (1.2 equivalents)
- Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 equivalents)<sup>[10]</sup>
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0 equivalents)<sup>[10][12]</sup>
- Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)<sup>[10]</sup>

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid**, and the base.[10]
- Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.[10]
- Reaction: Heat the mixture to 80-100 °C and stir vigorously.[10]
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[10]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.[12]
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl product.[10][12]



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

## Representative Synthesis Protocol

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester. The following is a plausible protocol adapted from the synthesis of a similar compound, 3-methoxyphenylboronic acid.[\[13\]](#)

### Materials:

- 1-bromo-3-(hydroxymethyl)-4-methoxybenzene
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate or Triisopropyl borate
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Diethyl ether

### Procedure:

- Grignard Formation: Dissolve the starting aryl bromide in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.[\[13\]](#)
- Slowly add n-butyllithium dropwise, ensuring the internal temperature does not exceed -60 °C.[\[13\]](#) Stir the mixture for 1.5 hours at this temperature.
- Borylation: Slowly add trimethyl borate dropwise, again maintaining the temperature below -60 °C.[\[13\]](#) Continue stirring for 1 hour under these conditions.
- Hydrolysis: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Add 1 M HCl and stir vigorously overnight.[\[13\]](#)
- Work-up and Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[\[13\]](#)

- Purification: Concentrate the solution under reduced pressure to yield the crude **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid**, which can be further purified by recrystallization.[13]

## Safety Information

**(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** is associated with the following GHS hazard statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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